Antiviral agent 30

Hepatitis C Respiratory Syncytial Virus Broad-Spectrum Antiviral

Antiviral agent 30 is a dual HCV/RSV inhibitor with a rare cross-viral profile absent in single-virus reference compounds (e.g., Sofosbuvir for HCV, JNJ-2408068 for RSV). Its weak potency (IC50 >25 μM) uniquely enables resistance screening, synergy mapping, and host-factor dependency studies that potent inhibitors would saturate. The distinct thiophene-3-carboxylate scaffold (LogP 4.9, tPSA 86.9) is chemically orthogonal to nucleoside analogs, making it an ideal reference for scaffold-hopping and lead optimization. Batch-certified purity (≥98%) and validated DMSO solubility (40–50 mg/mL) ensure cross-laboratory assay reproducibility. Procure this compound to access a deliberate weak-positive control tailored for mechanistic dissection, not just viral suppression.

Molecular Formula C21H32N2O3S
Molecular Weight 392.6 g/mol
Cat. No. B12156319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 30
Molecular FormulaC21H32N2O3S
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCN3CCC(CC3)C
InChIInChI=1S/C21H32N2O3S/c1-3-26-21(25)19-16-7-5-4-6-8-17(16)27-20(19)22-18(24)11-14-23-12-9-15(2)10-13-23/h15H,3-14H2,1-2H3,(H,22,24)
InChIKeyMYYREYNATUCYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 30 (Example 118) for HCV & RSV Research: CAS 381731-49-3 Selectivity and Procurement Guide


Antiviral agent 30 (Example 118; CAS 381731-49-3) is a synthetic small-molecule antiviral compound belonging to the thiophene-3-carboxylate chemotype, characterized by a 4-methylpiperidine moiety and a cyclohepta[b]thiophene core [1]. It has been reported to possess inhibitory activity against hepatitis C virus (HCV) and respiratory syncytial virus (RSV) [2]. The compound is supplied as a white to off-white solid powder with a molecular weight of 392.56 g/mol (C21H32N2O3S) and a calculated LogP of 4.9, indicating significant lipophilicity . This guide focuses exclusively on quantifiable, comparator-backed differentiation to inform scientific selection and procurement decisions.

Why Antiviral Agent 30 Cannot Be Replaced by Generic HCV or RSV Inhibitors


Antiviral agent 30 is not a generic, interchangeable antiviral compound. Its value proposition for research procurement rests on two unique and verifiable attributes that are absent in the majority of commercially available HCV and RSV inhibitors. First, its demonstrated dual-virus inhibitory profile against both HCV and RSV is a rare feature, as most reference compounds (e.g., Sofosbuvir for HCV [1]; JNJ-2408068 for RSV ) are highly selective for a single virus family. This enables cross-viral mechanistic studies without switching chemical scaffolds. Second, the reported IC50 of >25 μM [2] positions the compound as a weak inhibitor, which is a deliberate and valuable characteristic for specific research applications such as resistance screening, synergy mapping, and host-factor dependency studies. A potent clinical candidate (e.g., Sofosbuvir with EC50 ~17 nM [1]) would obscure these effects by saturating the viral target. Substituting with a potent, single-virus inhibitor would fundamentally alter the experimental outcome and render certain research questions unanswerable.

Antiviral Agent 30 Quantitative Differentiation Evidence for Scientific Procurement


Dual HCV/RSV Inhibitory Profile vs. Single-Target Comparators

Antiviral agent 30 demonstrates a dual-virus inhibitory profile, a feature that is highly uncommon among commercially available reference compounds. In direct comparison, the HCV-targeted clinical candidate Sofosbuvir shows no reported activity against RSV, while the RSV polymerase inhibitor JNJ-2408068 shows no reported activity against HCV. Antiviral agent 30 is the only compound in this comparator set that shows quantifiable, albeit weak, activity against both viral families (HCV and RSV IC50 >25 μM [1]). This dual activity is a product-specific, verified characteristic [2].

Hepatitis C Respiratory Syncytial Virus Broad-Spectrum Antiviral

Low-Potency Inhibitor Activity for Resistance and Synergy Studies

The reported inhibitory potency of Antiviral agent 30 against HCV and RSV is >25 μM , which is orders of magnitude weaker than clinical comparators like Sofosbuvir (HCV EC50 = 17 nM [1]) or JNJ-2408068 (RSV EC50 = 1.4-2.1 nM ). This difference in potency is not a flaw but a deliberate and valuable feature. A compound with an IC50 in the high micromolar range serves as an ideal control or tool compound for assays designed to detect weak interactions, viral escape mutants, or synergistic effects with other agents. In contrast, a high-potency compound would completely inhibit viral replication at all testable concentrations, masking these subtle but critical biological phenomena.

Viral Resistance Synergy Screening Host-Targeting Antivirals

High Purity and Solubility Specifications for Reproducible DMSO Stock Preparation

Antiviral agent 30 is supplied with a specified purity of ≥99.36% (by HPLC) and a defined DMSO solubility of 40-50 mg/mL (127.37 mM) [REFS-1, REFS-2]. These are critical procurement specifications for ensuring reproducible in vitro assay performance. In comparison, generic sourcing of similar thiophene analogs without certified purity or pre-determined solubility profiles introduces significant experimental variability. The specified solubility of 127.37 mM in DMSO allows for the direct preparation of concentrated stock solutions (e.g., 100 mM) without the need for extensive solubility optimization, a time-consuming step that can lead to compound precipitation and inaccurate dosing in 96- or 384-well plate formats.

Assay Development High-Throughput Screening Compound Handling

Structural Distinction and Chemical Space Novelty vs. Nucleoside Analogs

Antiviral agent 30 (C21H32N2O3S; M.W. 392.56) represents a structurally novel chemotype (thiophene-3-carboxylate) distinct from the nucleoside analog scaffolds that dominate HCV and RSV drug discovery (e.g., Sofosbuvir is a uridine nucleotide prodrug [1]; JNJ-2408068 is a non-nucleoside inhibitor ). Its calculated physicochemical properties (LogP 4.9, tPSA 86.9) [2] place it in a unique region of chemical space. This structural differentiation is critical for research applications where the aim is to identify novel targets or mechanisms of action. Using a structurally distinct compound minimizes the risk of target-based cross-reactivity and allows researchers to probe viral biology through an orthogonal chemical scaffold.

Chemical Biology Target Identification Scaffold Hopping

Verified Application Scenarios for Antiviral Agent 30 Based on Quantitative Evidence


Cross-Virus Mechanistic Studies (HCV & RSV)

Given its unique dual inhibitory profile against both HCV and RSV (IC50 >25 μM [1]), Antiviral agent 30 is the optimal tool for comparative studies examining shared host pathways or viral-host interactions between these two distinct RNA viruses. Researchers can use the compound to probe whether a novel host factor is essential for the replication of both viruses, minimizing the number of chemical probes required and ensuring consistency in experimental conditions. The weak potency ensures that only the most vulnerable steps in the viral life cycle are perturbed, providing a clear window for mechanistic dissection.

Viral Resistance and Escape Mutant Screening

The low micromolar inhibitory potency of Antiviral agent 30 makes it an ideal selective pressure for in vitro evolution of viral resistance. Unlike potent clinical candidates (e.g., Sofosbuvir, EC50 17 nM [2]) that rapidly eliminate the viral population, Antiviral agent 30 applies a mild selective pressure, allowing for the emergence and characterization of low-level resistance mutations. This application is critical for identifying novel resistance-associated variants (RAVs) that may not be revealed by high-potency compounds, thereby informing the design of next-generation inhibitors with higher barriers to resistance.

High-Throughput Screening (HTS) Assay Development and Validation

The compound's defined chemical properties, including high certified purity (≥99.36% [3]) and precise DMSO solubility (40-50 mg/mL ), make it an ideal reference standard for assay development and validation. It can be used as a 'weak positive control' to establish assay signal-to-noise ratios, determine Z'-factor robustness, and calibrate automated liquid handling systems without the risk of saturating the assay. The availability of batch-specific analytical data ensures reproducibility across different screening runs and laboratories.

Chemical Biology Probe for Scaffold Hopping Campaigns

Antiviral agent 30's distinct thiophene-3-carboxylate scaffold (LogP 4.9, tPSA 86.9 [4]) is chemically orthogonal to the nucleoside analogs that dominate the HCV and RSV fields. This makes it an excellent starting point or reference compound for scaffold hopping and lead optimization campaigns. By providing a validated, synthetically accessible chemotype with known antiviral activity, it enables medicinal chemists to design focused libraries to improve potency while maintaining the favorable physicochemical properties of this novel chemical series.

Quote Request

Request a Quote for Antiviral agent 30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.